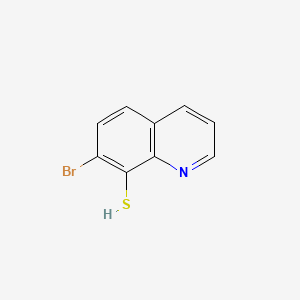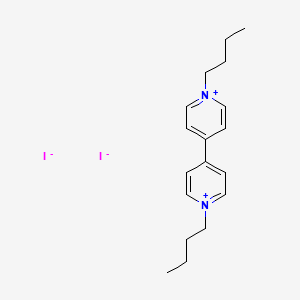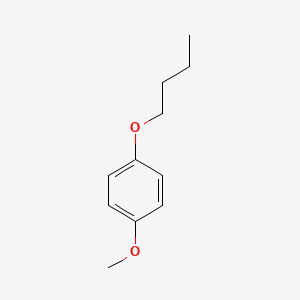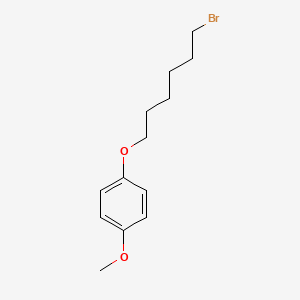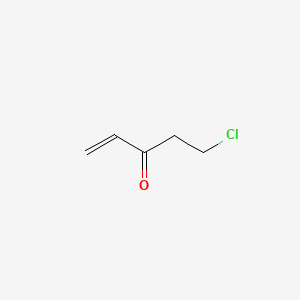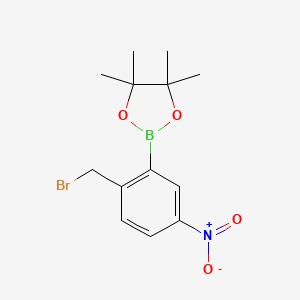
2-Bromomethyl-5-nitrophenylboronic acid, pinacol ester
Descripción general
Descripción
2-Bromomethyl-5-nitrophenylboronic acid, pinacol ester is a chemical compound with the CAS Number: 2096333-96-7 . It has a molecular weight of 342 and its IUPAC name is 2-[2-(bromomethyl)-5-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It is a solid substance stored under an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular formula of this compound is C13H17BBrNO4 . The InChI code is 1S/C13H17BBrNO4/c1-12(2)13(3,4)20-14(19-12)11-7-10(16(17)18)6-5-9(11)8-15/h5-7H,8H2,1-4H3 .Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored under an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Facile Synthesis Techniques
- A study by Collibee and Yu (2005) describes a convenient method for synthesizing ortho-nitrophenylboronic acids, including variants with α-bromomethyl and ester functional groups, through I–Mg exchange followed by quenching with trimethyl borate (Collibee & Yu, 2005).
Applications in Creating Photoaffinity Probes
- Hosoya et al. (2009) utilized Suzuki-Miyaura coupling of 3-azido-5-(azidomethyl)phenylboronic acid pinacol ester with various aryl bromides to create diazido-functionalized biaryl compounds. This method enables the production of radioisotope-free photoaffinity probes with selective biological effects (Hosoya et al., 2009).
Novel Approaches in Organic Synthesis
- Takagi et al. (2002) explored a palladium-catalyzed cross-coupling reaction involving 1-alkenylboronic acid pinacol esters for synthesizing unsymmetrical 1,3-dienes. This approach leverages the borylation-coupling sequence for efficient synthesis (Takagi et al., 2002).
Phosphorescence Properties
- Shoji et al. (2017) discovered that simple arylboronic esters, including phenylboronic acid pinacol ester, exhibit phosphorescence in solid state at room temperature. This finding challenges the general notion that phosphorescent organic molecules require heavy atoms for efficient triplet excited state generation (Shoji et al., 2017).
Synthesis of Multifunctional Polymers
- Neilson et al. (2007) developed chromophore-containing perfluorocyclobutyl (PFCB) polymers through Suzuki coupling of 4-trifluorovinyloxyphenylboronic acid pinacol ester with aryl diboronic acids. This method enables tailored light emission in polymers (Neilson et al., 2007).
Catalyst-Transfer Polymerization
- Nojima et al. (2016) described a catalyst-transfer Suzuki-Miyaura condensation polymerization process using arylenediboronic acid (ester) and dibromoarene. This method produces high-molecular-weight π-conjugated polymers with boronate moieties at both ends (Nojima et al., 2016).
Safety and Hazards
The safety information for 2-Bromomethyl-5-nitrophenylboronic acid, pinacol ester indicates that it is dangerous . The hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Mecanismo De Acción
Target of Action
2-Bromomethyl-5-nitrophenylboronic acid, pinacol ester is a type of boronic ester . Boronic esters are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as boronic esters, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway involved in the action of this compound . This reaction enables the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that boronic esters are generally stable and readily prepared . They are also environmentally benign, making them suitable for use in various chemical reactions .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound’s action, efficacy, and stability can be influenced by the presence of various functional groups in the reaction environment.
Propiedades
IUPAC Name |
2-[2-(bromomethyl)-5-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrNO4/c1-12(2)13(3,4)20-14(19-12)11-7-10(16(17)18)6-5-9(11)8-15/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAHEYUNZWPODZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101142478 | |
| Record name | 1,3,2-Dioxaborolane, 2-[2-(bromomethyl)-5-nitrophenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096333-96-7 | |
| Record name | 1,3,2-Dioxaborolane, 2-[2-(bromomethyl)-5-nitrophenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096333-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[2-(bromomethyl)-5-nitrophenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



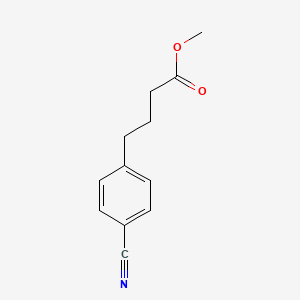
![Bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B3049443.png)

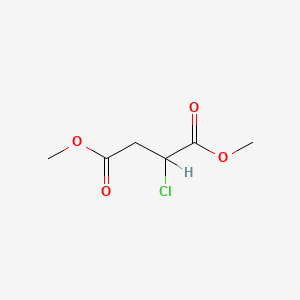
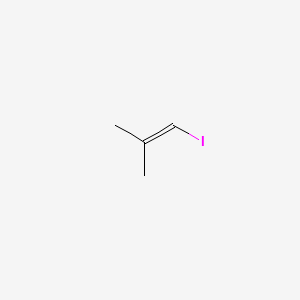
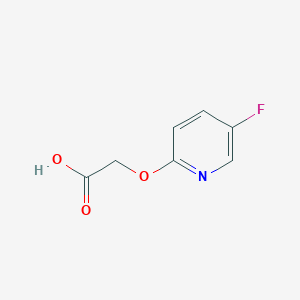
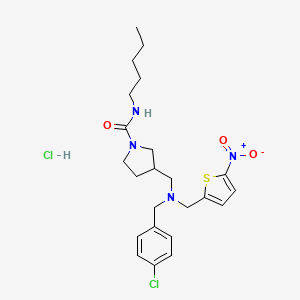
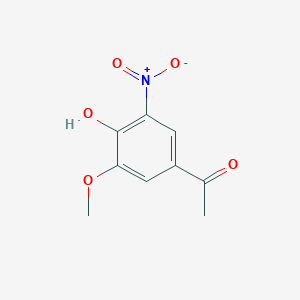
![(2E)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B3049457.png)
